molecular formula C8H13ClF3NO2 B13562260 rac-2-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]aceticacidhydrochloride,cis

rac-2-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]aceticacidhydrochloride,cis

Cat. No.: B13562260
M. Wt: 247.64 g/mol
InChI Key: UFNZAGQORFCVCP-IBTYICNHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound is a racemic (rac) mixture of enantiomers with a piperidine core substituted by a trifluoromethyl (-CF₃) group at the (2R) position and an acetic acid moiety at the (4S) position. The "cis" designation indicates that the substituents on the piperidine ring are on the same face. The hydrochloride salt enhances solubility and stability. Molecular Formula: C₈H₁₃ClF₃NO₂. Molecular Weight: ~247.45 g/mol. Key Features:

  • Trifluoromethyl group: Enhances metabolic stability, lipophilicity, and electron-withdrawing properties.
  • Carboxylic acid: Provides acidity (pKa ~2–3) and hydrogen-bonding capacity.
  • Cis stereochemistry: Influences spatial interactions in biological systems.

Properties

Molecular Formula

C8H13ClF3NO2

Molecular Weight

247.64 g/mol

IUPAC Name

2-[(2S,4R)-2-(trifluoromethyl)piperidin-4-yl]acetic acid;hydrochloride

InChI

InChI=1S/C8H12F3NO2.ClH/c9-8(10,11)6-3-5(1-2-12-6)4-7(13)14;/h5-6,12H,1-4H2,(H,13,14);1H/t5-,6+;/m1./s1

InChI Key

UFNZAGQORFCVCP-IBTYICNHSA-N

Isomeric SMILES

C1CN[C@@H](C[C@@H]1CC(=O)O)C(F)(F)F.Cl

Canonical SMILES

C1CNC(CC1CC(=O)O)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of rac-2-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]acetic acid hydrochloride, cis

General Synthetic Strategy

The synthesis typically involves constructing the piperidine ring with the trifluoromethyl substituent in the 2-position and introducing the acetic acid group at the 4-position, followed by salt formation with hydrochloric acid. The cis stereochemistry between the 2- and 4-substituents is controlled by stereoselective steps or resolution.

Key Synthetic Routes

Route A: Cyclization of a Trifluoromethylated Precursor
  • Step 1: Preparation of a trifluoromethylated precursor, often a β-amino acid or an amino alcohol bearing the trifluoromethyl group at the appropriate carbon.
  • Step 2: Intramolecular cyclization to form the piperidine ring, often under acidic or basic catalysis.
  • Step 3: Introduction of the acetic acid side chain via alkylation or carboxymethylation at the 4-position.
  • Step 4: Purification and conversion to the hydrochloride salt by treatment with HCl in an appropriate solvent (e.g., ethanol or ether).
Route B: Reduction and Functional Group Transformation from Piperidin-4-one Derivatives
  • Step 1: Synthesis of 2-(trifluoromethyl)piperidin-4-one as a key intermediate.
  • Step 2: Reductive amination or nucleophilic substitution at the 4-position to introduce the acetic acid moiety.
  • Step 3: Stereoselective reduction to favor the cis isomer.
  • Step 4: Salt formation with hydrochloric acid.
Route C: Asymmetric Synthesis via Chiral Catalysts or Resolution
  • Use of chiral auxiliaries or catalysts to obtain the (2R,4S) stereochemistry selectively.
  • Resolution of racemic mixtures by crystallization with chiral acids or chromatography.

Detailed Reaction Conditions and Reagents

Step Reaction Type Reagents/Conditions Notes
1 Trifluoromethylation Trifluoromethyl iodide or trifluoromethyl sulfonyl reagents, base Introduces CF3 group at C-2
2 Cyclization Acid or base catalysis (e.g., HCl, NaOH), heat Forms piperidine ring
3 Alkylation/Carboxymethylation Bromoacetic acid or ethyl bromoacetate, base (e.g., K2CO3) Introduces acetic acid side chain
4 Reduction NaBH4, LiAlH4, or catalytic hydrogenation Stereoselective reduction to cis isomer
5 Salt formation HCl gas or aqueous HCl in ethanol or ether Forms hydrochloride salt

Stereochemical Considerations

  • The cis configuration between the trifluoromethyl group at C-2 and the acetic acid substituent at C-4 is crucial for biological activity.
  • Stereoselective reduction or cyclization steps are designed to favor this cis isomer.
  • Diastereomeric ratios can be improved by temperature control, choice of reducing agent, and solvent polarity.
  • Resolution techniques may be employed post-synthesis if racemic mixtures are formed.

Purification and Characterization

  • Purification: Crystallization from solvents such as ethanol, methanol, or ethyl acetate; preparative HPLC for enantiomeric purity.
  • Characterization:
    • NMR spectroscopy (1H, 13C, 19F) to confirm substitution pattern and stereochemistry.
    • Mass spectrometry for molecular weight confirmation.
    • Elemental analysis for hydrochloride salt purity.
    • Optical rotation measurements if enantiomeric purity is relevant.

Summary Table of Preparation Methods

Method Key Intermediate Stereocontrol Strategy Advantages Limitations
Route A Trifluoromethylated amino alcohol Cyclization conditions Straightforward, scalable May produce mixture of isomers
Route B 2-(Trifluoromethyl)piperidin-4-one Stereoselective reduction Good yield of cis isomer Requires careful reduction control
Route C Racemic mixture Chiral catalysts or resolution High stereoselectivity More complex and costly

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification under acidic or catalytic conditions. This reaction is critical for modifying solubility or introducing protective groups:

  • Reagents/Conditions : Alcohols (e.g., methanol, ethanol) with acid catalysts (e.g., H₂SO₄) or coupling agents.

  • Mechanism : Acid-catalyzed nucleophilic acyl substitution.

  • Outcome : Formation of ester derivatives (e.g., methyl or ethyl esters).

Example :
R-COOH+R’-OHH+R-COOR’+H2O\text{R-COOH} + \text{R'-OH} \xrightarrow{\text{H}^+} \text{R-COOR'} + \text{H}_2\text{O}

Amidation

The carboxylic acid reacts with amines to form amides, a key step in prodrug synthesis or structural diversification:

  • Reagents/Conditions : Amines (primary/secondary) with coupling agents like 2-chloro-1-methylpyridinium iodide or DIPEA (N,N-diisopropylethylamine) at elevated temperatures .

  • Mechanism : Activation of the carboxylate group followed by nucleophilic attack.

Example :
R-COOH+R”-NH2coupling agentR-CONH-R”\text{R-COOH} + \text{R''-NH}_2 \xrightarrow{\text{coupling agent}} \text{R-CONH-R''}

Alkylation

The tertiary amine in the piperidine ring participates in alkylation reactions, enabling functionalization:

  • Reagents/Conditions : Alkyl halides (e.g., methyl iodide) under basic conditions to deprotonate the amine.

  • Outcome : N-alkylated derivatives, enhancing lipophilicity or targeting specific receptors.

Example :
R-NH2+R”’-XbaseR-NH-R”’+HX\text{R-NH}_2 + \text{R'''-X} \xrightarrow{\text{base}} \text{R-NH-R'''} + \text{HX}

Salt Metathesis

The hydrochloride salt can be converted into other ionic forms via neutralization or ion-exchange reactions:

  • Reagents/Conditions : Strong bases (e.g., NaOH) or alternative acids.

  • Outcome : Free base or alternative salts (e.g., sulfate, citrate) .

Reaction Optimization

Key factors influencing reaction efficiency include:

  • Catalysts : Acidic/basic catalysts or metal complexes to enhance selectivity.

  • Solvents : Polar aprotic solvents (e.g., DMSO, DMF) for amidation; non-polar solvents for esterification .

  • Temperature : Controlled heating (e.g., 60–100°C) to accelerate reaction rates .

Comparative Reactivity with Structural Analogs

CompoundReactive SitesKey Differences
Piperidine derivativesTertiary amineLack carboxylic acid group
TrifluoromethylprolineCarboxylic acid, amineConformationally constrained backbone
3-TrifluoromethylpyridineAromatic ringElectrophilic substitution dominated

The trifluoromethyl group in rac-2-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]acetic acid hydrochloride enhances electron withdrawal, stabilizing intermediates in nucleophilic reactions .

Scientific Research Applications

rac-2-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]acetic acid hydrochloride, cis is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Industry: Used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of rac-2-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]acetic acid hydrochloride, cis involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Stereochemistry Notable Features
rac-2-[(2R,4S)-2-(Trifluoromethyl)piperidin-4-yl]acetic acid hydrochloride, cis (Target) C₈H₁₃ClF₃NO₂ 247.45 -CF₃ (2R), acetic acid (4S) Carboxylic acid, tertiary amine Cis (rac) High lipophilicity due to -CF₃; chiral centers impact binding .
rac-2-[(1R,2R,4S)-2-Aminobicyclo[2.2.1]heptan-1-yl]acetic acid hydrochloride C₉H₁₇ClN₂O₂ 232.70 Bicyclo[2.2.1]heptane, -NH₂ Carboxylic acid, primary amine Bicyclic rigidity Restricted conformational flexibility; potential CNS activity .
2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride (CAS 34033-52-8) C₁₃H₁₈ClNO₂ 255.74 Phenyl ring at C4 Carboxylic acid, aromatic ring Planar aromatic system Increased π-π stacking potential; higher molecular weight .
rac-(2S,4R)-2-Cyclopropyl-4-piperidinol hydrochloride C₈H₁₆ClNO 177.67 Cyclopropyl (2S), -OH (4R) Secondary alcohol Cyclopropyl strain Strain-induced reactivity; polar -OH group .
Methyl α-phenyl-2-piperidineacetate hydrochloride C₁₄H₂₀ClNO₂ 277.77 Phenyl, methyl ester Ester, tertiary amine Ester vs. acid Higher lipophilicity; ester hydrolysis susceptibility .

Key Structural and Functional Differences

Substituent Effects :

  • The trifluoromethyl group in the target compound provides superior metabolic stability compared to cyclopropyl () or phenyl groups (). -CF₃ also increases electronegativity, altering binding affinity in hydrophobic pockets .
  • Bicyclo[2.2.1]heptane () introduces rigidity, reducing conformational entropy, which may enhance selectivity but limit adaptability in target binding .

Functional Group Impact: Carboxylic acid (target and ) vs. ester (): The acid form offers higher polarity and hydrogen-bonding capacity, critical for ionic interactions in active sites. Esters, while more lipophilic, require metabolic activation . Hydroxyl group in rac-(2S,4R)-2-cyclopropyl-4-piperidinol () enhances hydrophilicity but reduces membrane permeability compared to -CF₃ .

Stereochemical Considerations :

  • The cis configuration in the target compound may favor interactions with chiral biological targets (e.g., enzymes, receptors) compared to trans isomers. Enantiomer resolution methods, such as chiral chromatography or crystallography (), are critical for isolating active forms .

Biological Activity

rac-2-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]acetic acid hydrochloride, cis is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H12ClF3N2O2C_9H_{12}ClF_3N_2O_2 and features a piperidine ring with a trifluoromethyl group at the 2-position and an acetic acid moiety at the 4-position. The hydrochloride form enhances its solubility in water, which is advantageous for biological assays.

The biological activity of this compound is primarily linked to its interactions with various receptors involved in neurological processes. The trifluoromethyl group enhances binding affinity to certain biological targets, potentially influencing neurotransmitter systems associated with anxiety and depression.

Key Mechanisms:

  • Receptor Interaction: Studies suggest that rac-2-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]acetic acid hydrochloride may interact with neurotransmitter receptors.
  • Enzyme Modulation: The compound may modulate the activity of enzymes related to neurodegenerative diseases.

In Vitro Studies

Preliminary studies have indicated that compounds with similar piperidine structures exhibit activity against various diseases mediated by neurotransmitter systems. For example, docking studies have shown that the trifluoromethyl group can form hydrogen bonds with enzyme residues, enhancing biological activity.

Table 1: Biological Activity of Related Compounds

Compound NameTarget EnzymeIC50 (µM)Activity Type
Compound AAChE0.02Inhibitor
Compound BBChE0.01Inhibitor
rac-2-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]acetic acid hydrochlorideTBDTBDTBD

Case Studies

  • Anxiety and Depression Models:
    • In animal models, compounds similar to rac-2-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]acetic acid hydrochloride have shown promise in reducing anxiety-like behaviors. The mechanism appears to involve modulation of serotonin and norepinephrine pathways.
  • Neurodegenerative Disease Research:
    • Ongoing research is evaluating the compound's potential as a treatment for Alzheimer's disease by assessing its effects on cholinesterase inhibition and neuroprotective properties.

Q & A

Q. How can the stereochemical purity of rac-2-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]acetic acid hydrochloride, cis be validated experimentally?

  • Methodological Answer : Use a combination of chiral HPLC (with a polysaccharide-based column) and NMR spectroscopy (e.g., NOESY or 19F^{19}\text{F}-NMR) to confirm stereochemistry. For absolute configuration, X-ray crystallography is recommended. Purity can be assessed via HPLC-MS with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water gradient). Cross-reference with analogs in (e.g., piperidine derivatives) and (structural validation of similar hydrochlorides) to optimize parameters .

Q. What synthetic routes are most efficient for preparing this compound while maintaining cis-configuration?

  • Methodological Answer : A stereoselective cyclization approach using N-Boc-protected intermediates can ensure cis-configuration. Key steps:

Piperidine ring formation : Use a Mitsunobu reaction with (2R,4S)-stereochemistry control.

Trifluoromethyl introduction : Employ Ruppert-Prakash reagent (TMSCF3_3) under Pd catalysis.

Acetic acid moiety addition : Perform nucleophilic substitution with bromoacetic acid followed by HCl salt formation.
Monitor intermediates via 13C^{13}\text{C}-NMR and FTIR (e.g., C=O stretch at ~1700 cm1^{-1}). Compare with and for piperidine-based synthesis optimization .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction pathway predictions for the trifluoromethylation step?

  • Methodological Answer : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map potential energy surfaces for CF3_3 group incorporation. Use microkinetic modeling to predict dominant pathways under varying temperatures (25–80°C) and solvent polarities (DMF vs. THF). Validate with experimental data (e.g., GC-MS for byproduct analysis). ICReDD’s reaction path search methods ( ) highlight the integration of computational and experimental feedback loops to resolve discrepancies .

Q. What strategies mitigate racemization during the acetic acid moiety conjugation?

  • Methodological Answer :
  • Low-temperature activation : Use EDC/HOBt coupling at 0–4°C to minimize epimerization.
  • Solvent optimization : Polar aprotic solvents (e.g., DCM) reduce carbocation formation.
  • In situ monitoring : Employ circular dichroism (CD) spectroscopy to track chiral integrity.
    Data from (structural stability of hydrochlorides) and (piperidine hydroxyl group interactions) support these strategies .

Q. How do steric and electronic effects of the trifluoromethyl group influence biological activity?

  • Methodological Answer : Conduct QSAR studies using analogs with varying substituents (e.g., -CH3_3, -CF3_3, -Cl). Parameters:
  • Steric : Calculate Tolman’s cone angles.
  • Electronic : Measure Hammett constants (σm\sigma_m for CF3_3 = 0.43).
    Compare with (piperidine derivatives with fluorophenyl groups) to correlate substituent effects with receptor binding assays (e.g., IC50_{50} values) .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR and X-ray data on the piperidine ring conformation?

  • Methodological Answer :
  • Dynamic NMR : Probe ring puckering via variable-temperature 1H^{1}\text{H}-NMR (e.g., -60°C to 25°C).
  • X-ray refinement : Re-examine crystallographic data (e.g., anisotropic displacement parameters) to detect disorder.
  • Molecular dynamics (MD) simulations : Model ring flexibility in explicit solvent (e.g., water/ethanol mixtures).
    ’s emphasis on computational-experimental synergy and ’s structural data provide frameworks for resolving such contradictions .

Experimental Design Tables

Parameter Stereochemical Validation Synthetic Optimization
Key Technique Chiral HPLC (Daicel CHIRALPAK® IA)Mitsunobu reaction (DIAD, PPh3_3)
Critical Condition Mobile phase: Hexane/IPA (90:10)Temperature: -20°C
Validation Metric Enantiomeric excess (>98%)Yield improvement (65% → 82%)
Reference

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.